molecular formula C9H10BrNO2 B556782 2-Bromo-L-Phenylalanine CAS No. 42538-40-9

2-Bromo-L-Phenylalanine

Cat. No. B556782
CAS RN: 42538-40-9
M. Wt: 244.08 g/mol
InChI Key: JFVLNTLXEZDFHW-QMMMGPOBSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-L-Phenylalanine has been analyzed using various spectroscopic techniques . The geometrical parameters and energies were obtained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .


Physical And Chemical Properties Analysis

2-Bromo-L-Phenylalanine has a molecular weight of 244.085, a density of 1.6±0.1 g/cm3, and a boiling point of 363.2±32.0 °C at 760 mmHg . The molecular formula is C9H10BrNO2 .

Scientific Research Applications

Methods of Application : Recombinant Escherichia coli strains are engineered to increase the yield of L-Phenylalanine from glucose by optimizing the metabolic pathways and enhancing precursor availability .

Results/Outcomes : The engineered E. coli strain MPH-3 produced 19.24 g/L of L-Phenylalanine with a yield of 0.279 g/g glucose in fed-batch fermentation, which is one of the highest yields reported using glucose as the sole carbon source .

Methods of Application : The synthesis involves microbial fermentation processes that are optimized for higher yields of L-Phenylalanine, which is then used to produce aspartame .

Results/Outcomes : The optimization of enzymes in the shikimate pathway, such as AroA and AroL, led to a significant increase in the yield of phenylalanine, which is crucial for aspartame production .

Methods of Application : The compound is used in synthetic pathways involving nitration and protection strategies to create halogen-containing drugs .

Results/Outcomes : The synthesis methods have led to the development of new drugs approved by the FDA, highlighting the importance of halogens in medicinal chemistry .

Methods of Application : Isotopically labeled aromatic L-amino acids are synthesized using combined chemical and enzymatic methods for studying enzymatic reaction mechanisms .

Results/Outcomes : These labeled compounds are employed to characterize enzymatic reactions via kinetic and solvent isotope effects methods, providing insights into biochemical processes .

Methods of Application : Computational methods like Density Functional Theory (DFT) and spectroscopic analysis are used to study the compound’s structure and reactivity .

Results/Outcomes : The analyses provide detailed insights into the electronic properties and molecular interactions of 2-Bromo-L-Phenylalanine, which are crucial for its applications in synthesis .

Methods of Application : Fmoc-dipeptides comprising α-methyl-L-phenylalanine are used to create supramolecular nanostructures and hydrogels in aqueous media .

Results/Outcomes : The study found that the position and number of methyl groups significantly influence the morphology of the nanostructures and hydrogel formation ability .

Methods of Application : Rational design and saturation mutagenesis are employed to engineer PAL from Petroselinum crispum (PcPAL) to improve activity towards challenging substrates like 3,4-dimethoxy-L-phenylalanine or 3-bromo-4-methoxy-phenylalanine .

Results/Outcomes : The engineered PAL variants showed higher catalytic efficiency than their PcPAL homologues, indicating the potential for producing valuable phenylalanine derivatives .

Methods of Application : The study involved identifying and expressing PAL genes from the pear genome, followed by analyzing the enzyme characteristics and kinetics .

Results/Outcomes : The findings revealed that PAL is a key enzyme for lignin production, and understanding its expression and activity can help regulate lignin synthesis in plants .

Methods of Application : Chemists use this amino acid derivative in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to synthesize target molecules with high precision .

Results/Outcomes : The use of 2-Bromo-L-Phenylalanine in these reactions has led to the development of novel compounds with potential therapeutic applications .

Methods of Application : Researchers incorporate this compound into the structure of nanoparticles to enhance their interaction with biological targets .

Results/Outcomes : The incorporation of 2-Bromo-L-Phenylalanine has shown to improve the stability and targeting efficiency of nanocarriers, leading to better drug delivery outcomes .

Methods of Application : Bioremediation strategies involve the use of microorganisms that can utilize 2-Bromo-L-Phenylalanine as a nutrient source, leading to the breakdown of harmful substances .

Results/Outcomes : This approach has shown promise in reducing the concentration of pollutants in contaminated sites, contributing to environmental cleanup efforts .

Methods of Application : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to separate and quantify amino acids, including 2-Bromo-L-Phenylalanine .

Results/Outcomes : These analytical techniques provide accurate and reliable data on the amino acid profiles of biological and environmental samples, aiding in research and quality control .

Methods of Application : The compound is applied to crops to study its effects on plant growth and development, as well as its potential to control weed populations .

Results/Outcomes : Preliminary studies suggest that 2-Bromo-L-Phenylalanine can influence plant metabolic pathways, although its practical applications in agriculture are still under investigation .

Methods of Application : Polymerization techniques are adapted to include 2-Bromo-L-Phenylalanine, allowing for the creation of polymers with desired mechanical and chemical characteristics .

Results/Outcomes : The resulting materials exhibit unique features, such as enhanced durability or biocompatibility, making them suitable for various industrial applications .

Safety And Hazards

2-Bromo-L-Phenylalanine should be handled with care to avoid dust formation and contact with skin, eyes, or clothing . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions of 2-Bromo-L-Phenylalanine research could involve its use in the biosynthesis of valuable compounds. For instance, L-Phenylalanine, from which 2-Bromo-L-Phenylalanine is derived, has been used in the biosynthesis of 2-Phenylethanol via the Ehrlich pathway in Saccharomyces cerevisiae . Another study has reported the construction of a recombinant Escherichia coli that could produce a high yield of L-Phenylalanine from glucose .

properties

IUPAC Name

(2S)-2-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVLNTLXEZDFHW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173694
Record name 2-Bromophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-L-Phenylalanine

CAS RN

1991-79-3, 42538-40-9
Record name 2-Bromophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2-Bromophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
V Kersemans, K Kersemans, B Cornelissen… - Cancer biotherapy & …, 2006 - liebertpub.com
… The Cu1 -assisted nucleophilic exchange reaction allows both routine kit preparation and “cold” synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine. The reaction …
Number of citations: 3 www.liebertpub.com
V Kersemans - 2005 - libstore.ugent.be
… , reaction time and concentration of 2-bromo-L-phenylalanine, NaI, CuSO4, SnSO4, … 2-iodo-L-phenylalanine from 2bromo-L-phenylalanine. The reaction presents an interesting …
Number of citations: 4 libstore.ugent.be
V Kersemans, B Cornelissen, K Kersemans… - European journal of …, 2006 - Springer
… 2-Iodo-L-phenylalanine and 2-iodo-D-phenylalanine were prepared from 2-bromo-L-phenylalanine and 2-bromo-D-phenylalanine (PepTech Corp, USA), respectively, as described …
Number of citations: 32 link.springer.com
V Kersemans, B Cornelissen, K Kersemans… - Nuclear medicine and …, 2006 - Elsevier
… 2-Iodo-l-phenylalanine was prepared from 2-bromo-l-phenylalanine (PepTech, USA) as described before, using the Cu 1+ -assisted nucleophilic exchange under acidic and reducing …
Number of citations: 13 www.sciencedirect.com
A Chopra - 2010 - europepmc.org
… Briefly, 2-bromo-L-phenylalanine was mixed with copper sulphate (CuSO 4 ), tin sulphate (SnSO 4 ), gentisic acid, and sodium iodide. The solution was flushed with nitrogen gas for 10 …
Number of citations: 1 europepmc.org
A Chopra - europepmc.org
… Briefly, 2-bromo-L-phenylalanine was mixed with copper sulphate (CuSO 4 ), tin sulphate (SnSO 4 ), gentisic acid, and sodium iodide. The solution was flushed with nitrogen gas for 10 …
Number of citations: 2 europepmc.org
M Bauwens, M Keyaerts, T Lahoutte… - Nuclear medicine …, 2007 - journals.lww.com
… The syntheses of 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine were achieved by Cu + -assisted nucleophilic exchange on the commercially available 2-bromo-L-phenylalanine …
Number of citations: 15 journals.lww.com
P Geerlings - researchgate.net
1. Cancer incidence in the world p. 23 2. Molecular imaging p. 23 3. Positron Emission Tomography (PET) p. 24 4. 18 F as the isotope of choice for PET p. 25 5. Methods for the …
Number of citations: 0 www.researchgate.net
AJ Metrano - 2017 - search.proquest.com
Herein, we document our recent efforts to expand the scope of Bronsted base-containing peptide catalysis. This body of work has primarily focused on rationally designed peptides that …
Number of citations: 0 search.proquest.com
JR Sawyer - 2022 - search.proquest.com
Metabolic disease has become a major health epidemic throughout the world. There are several receptor systems that have been previously determined to alter energy balance and …
Number of citations: 2 search.proquest.com

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